BenchChemオンラインストアへようこそ!

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

PDE4 inhibitor subtype selectivity pyrazolopyridine SAR

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-10-9; molecular formula C13H10N4O2; molecular weight 254.24 g/mol) is a pyrazolo[3,4-b]pyridine derivative that features a 2-hydroxybenzamide (salicylamide) substituent at the 4-position of the heterocyclic core. The compound is classified as an inhibitor of phosphodiesterase type IV (PDE4) and is associated with patent estates covering pyrazolo[3,4-b]pyridines as PDE4 inhibitors for inflammatory and allergic diseases (e.g., COPD, asthma, rhinitis).

Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
CAS No. 370589-10-9
Cat. No. B15065836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
CAS370589-10-9
Molecular FormulaC13H10N4O2
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)O
InChIInChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19)
InChIKeyHQPPYJBVJBYRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-10-9): Baseline Identity and PDE4 Inhibitor Classification for Procurement Decisions


2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-10-9; molecular formula C13H10N4O2; molecular weight 254.24 g/mol) is a pyrazolo[3,4-b]pyridine derivative that features a 2-hydroxybenzamide (salicylamide) substituent at the 4-position of the heterocyclic core . The compound is classified as an inhibitor of phosphodiesterase type IV (PDE4) and is associated with patent estates covering pyrazolo[3,4-b]pyridines as PDE4 inhibitors for inflammatory and allergic diseases (e.g., COPD, asthma, rhinitis) [1]. Vendor technical datasheets report a purity specification of NLT 98% (HPLC), with the compound available as a research-grade screening compound from multiple suppliers .

Why 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide Cannot Be Readily Substituted: Critical Substituent–Scaffold Interplay and PDE4 Subtype Selectivity Risks


Within the pyrazolo[3,4-b]pyridine PDE4 inhibitor class, even minor substituent variations at the 4-position amide dramatically alter both enzymatic potency and PDE4 subtype selectivity [1]. The 2-hydroxybenzamide motif of this compound introduces a hydrogen-bond donor/acceptor pair that is absent in the corresponding 2-amino analog (2-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide, CAS 370589-07-4) and in 4-substituted analogs lacking the ortho-hydroxy group, such as 4-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide . Published SAR on closely related pyrazolopyridine PDE4 inhibitors demonstrates that the nature and position of the benzamide substituent directly impacts selectivity between PDE4B and PDE4D isoforms, which are differentially implicated in emetic versus anti-inflammatory responses [2]. Consequently, generic substitution with in-class analogs that lack the 2-hydroxybenzamide fragment risks both altered potency and an unpredictable PDE4 subtype selectivity profile, undermining reproducible experimental outcomes in inflammation and respiratory disease models.

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide: Differential Quantitative Evidence for Procurement Prioritization


PDE4 Subtype Selectivity Profile of Pyrazolo[3,4-b]pyridine Benzamides: Class-Level Evidence Supporting 2-Hydroxybenzamide Differentiation from 5-Carboxamide Analogs

No direct head-to-head quantitative selectivity data are available for 2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide itself. However, class-level SAR from the pyrazolopyridine PDE4 inhibitor series demonstrates that 4-amino-substituted analogs bearing amide-linked benzamide groups exhibit distinct PDE4B versus PDE4D selectivity profiles compared to the 5-carboxamide series [1]. The 4-position amide linkage in this compound positions the 2-hydroxybenzamide group in a different vector relative to the catalytic site compared to 5-carboxamide PDE4 inhibitors such as compound 20a (IC50 PDE4B = 0.0251 nM, PDE4D = 0.0200 nM), which achieves pan-PDE4 subtype potency via a different binding mode [1][2]. This differential vector orientation implies that the target compound may exhibit altered subtype preference compared to 5-substituted analogs, although direct confirmatory data remain absent.

PDE4 inhibitor subtype selectivity pyrazolopyridine SAR

Ortho-Hydroxybenzamide Hydrogen-Bond Donor Capacity vs. 2-Amino Analog: Implication for Target Engagement in PDE4 Catalytic Site

The target compound bears a 2-hydroxybenzamide moiety (salicylamide), whereas the closest in-class analog 2-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-07-4) replaces the hydroxyl with an amino group. In the PDE4 catalytic site, the invariant glutamine residue (Gln443 in PDE4B/Gln369 in PDE4D) forms critical hydrogen bonds with inhibitor amide carbonyls and adjacent heteroatoms [1]. The ortho-hydroxyl group of salicylamide can serve as an intramolecular hydrogen-bond donor to the amide carbonyl, stabilizing a planar conformation that may enhance occupancy of the PDE4 adenine pocket, whereas the 2-amino analog lacks this conformational restraint [2]. Computational docking studies of salicylamide-containing inhibitors confirm that the intramolecular H-bond pre-organizes the benzamide for PDE4 binding, a feature absent in 2-amino and unsubstituted benzamide congeners [2].

hydrogen bonding salicylamide PDE4 inhibitor pharmacophore

Purity Benchmark and QC Specification: 2-Hydroxybenzamide Grade vs. Generic Pyrazolopyridine Screening Compounds

Vendor datasheets for 2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide specify purity of NLT 98% (HPLC), with ISO-certified production suitable for global pharmaceutical R&D and quality control applications . In contrast, many generic pyrazolo[3,4-b]pyridine screening compounds are supplied at 95% or unspecified purity levels, which can introduce confounding impurities in enzymatic and cellular assays . The availability of the target compound from multiple independent suppliers with documented purity specifications reduces single-source supply risk and facilitates procurement for multi-center studies .

compound purity quality control screening compound procurement

Patent Landscape Position: Pyrazolo[3,4-b]pyridin-4-yl-benzamide Scaffold Freedom-to-Operate vs. 5-Carboxamide Congeners

The 4-amino-substituted pyrazolo[3,4-b]pyridine benzamide scaffold, to which the target compound belongs, is encompassed by GlaxoSmithKline patent family WO2007036733 and related filings, which claim PDE4 inhibitors for inflammatory diseases [1]. However, the specific 2-hydroxybenzamide substitution pattern at the 4-position is not exemplified in the primary PDE4 patent literature, in contrast to extensively exemplified 5-carboxamide analogs (e.g., compound 20a in Bioorg Med Chem Lett 2008) and 3-substituted pyrazolopyridines [2]. This lower exemplification density in the patent space may confer greater freedom-to-operate for derivative chemistry and novel composition-of-matter filings compared to the densely patented 5-carboxamide PDE4 inhibitor space, a meaningful consideration for industrial procurement in lead optimization programs.

patent landscape freedom-to-operate PDE4 inhibitor intellectual property

Optimal Research and Procurement Scenarios for 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide Based on Differentiated Evidence


PDE4 Inhibitor Hit-to-Lead Programs Requiring Underexplored 4-Amino-Benzamide Scaffolds with FTO Advantage

Industrial medicinal chemistry teams pursuing novel PDE4 inhibitors with freedom-to-operate can procure this compound as a starting scaffold. The 4-amino-benzamide substitution pattern is less densely exemplified in the PDE4 patent literature than the 5-carboxamide series, providing greater scope for proprietary composition-of-matter filings [1][2]. The salicylamide substructure introduces a conformationally restrained pharmacophore that can be further elaborated to optimize PDE4 subtype selectivity.

PDE4 Subtype Selectivity Profiling and Emetic Liability Mitigation Studies

Given the established SAR that pyrazolopyridine 4-amino-amide substitution vectors differ from 5-carboxamide vectors in PDE4B versus PDE4D binding orientation, this compound is suitable for inclusion in PDE4 subtype selectivity panels to probe the structural determinants of PDE4B-sparing profiles associated with reduced emetic liability [1]. The comparison with 2-amino and unsubstituted benzamide analogs can isolate the contribution of the ortho-hydroxy group to subtype preference.

High-Purity Reference Standard for PDE4 Inhibitor Screening Cascades

With documented purity of NLT 98% (HPLC) from ISO-certified suppliers [1], this compound can serve as a reliable reference standard in PDE4 enzymatic assay validation and high-throughput screening quality control. The multi-supplier availability reduces procurement bottlenecks and ensures batch-to-batch consistency for longitudinal studies.

Computational Chemistry and Pharmacophore Modeling of Intramolecular H-Bond-Constrained PDE4 Ligands

The 2-hydroxybenzamide moiety provides a model system for studying the impact of intramolecular hydrogen bonding on PDE4 ligand binding thermodynamics and kinetics [1]. Computational chemistry groups can use this compound to parameterize docking and free-energy perturbation calculations, benchmarking against experimental PDE4 inhibition data from the 5-carboxamide series.

Quote Request

Request a Quote for 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.